molecular formula C8H3BrClF3N2 B3031968 Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- CAS No. 89426-99-3

Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-

Cat. No.: B3031968
CAS No.: 89426-99-3
M. Wt: 299.47 g/mol
InChI Key: LUKWKKYXNIHSRJ-UHFFFAOYSA-N
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Description

Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- (hereafter referred to as the target compound) is a halogenated benzimidazole derivative. The benzimidazole core consists of a benzene ring fused to an imidazole ring, with substitutions at positions 2, 4, and 4. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazole derivatives, including antimicrobial, anticancer, and antiparasitic activities .

Properties

IUPAC Name

4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWKKYXNIHSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237661
Record name Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-99-3
Record name Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the specific compound 4-bromo-6-chloro-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the halogen atoms can yield various substituted benzimidazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The presence of bromine, chlorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Target Compound -Br (4), -Cl (6), -CF₃ (2) C₈H₃BrClF₃N₂ 310.028*
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) -Cl (5,6), -CF₃ (2) C₈H₃Cl₂F₃N₂ 259.98
4,5-Dichloro-2-(trifluoromethyl)-benzimidazole (Herbicide) -Cl (4,5), -CF₃ (2) C₈H₃Cl₂F₃N₂ 259.98
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole -Br (4), -OCH₃ (6), -CF₃ (2) C₉H₆BrF₃N₂O 295.06
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole -Cl (5), -F (4), -CF₃ (2) C₈H₃ClF₄N₂ 238.57

*Calculated based on NIST data for the nitro analogue (C₈H₃BrF₃N₃O₂, MW 310.028) , adjusted for nitro-to-chloro substitution.

Key Observations:
  • Halogen Substitution : Bromine and chlorine at positions 4 and 6 (target compound) confer greater steric hindrance and lipophilicity compared to dichloro (G2) or methoxy () analogues.
  • Electron-Withdrawing Effects : The -CF₃ group at position 2 stabilizes the aromatic system and enhances resistance to oxidative degradation, a feature shared across all listed analogues .
Antimicrobial Activity
  • Target Compound: Limited direct data are available, but structurally related fluorinated benzimidazoles (e.g., TFBZ, with -CF₃ and nitro groups) exhibit potent anti-MRSA activity (MIC ≤ 1 µg/mL) and biofilm eradication .
  • G2 (5,6-Dichloro-CF₃) : Demonstrates antileishmanial activity against Leishmania promastigotes (IC₅₀ = 12 µM) and amastigotes (IC₅₀ = 8 µM), attributed to halogen-enhanced membrane disruption .
Cytotoxicity and Anticancer Potential
  • Target Compound : The bromo-chloro substitution pattern may enhance DNA intercalation or topoisomerase inhibition, as seen in other halogenated benzimidazoles .
  • Methoxy Analogues (e.g., ) : Lower cytotoxicity due to reduced halogen electronegativity, aligning with SAR studies where -OCH₃ decreases bioactivity compared to -Cl/-Br .
  • Fluorinated Analogues (e.g., ) : Fluorine at position 4 improves metabolic stability but may reduce potency compared to bulkier halogens .

Physicochemical Properties

  • Solubility : The target compound’s bromo and chloro groups increase lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to methoxy (-OCH₃) or fluoro (-F) derivatives .
  • Thermal Stability : -CF₃ and halogen substituents enhance thermal stability, with decomposition temperatures >300°C for most analogues .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole is one such derivative that exhibits promising pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole is C8H3BrClF3N2C_8H_3BrClF_3N_2, with a molecular weight of approximately 299.475 g/mol. The compound features a benzimidazole core, characterized by a fused benzene and imidazole ring system, which is essential for its biological activity. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique chemical properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole, possess significant antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .

CompoundMIC (µg/mL) against S. typhiComparison to Standard (Ampicillin)
4-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole50Better than Ampicillin (100)
Other Derivatives62.5 - 12.5Varies

Anticancer Activity

The anticancer potential of 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole has been explored through various studies focusing on its cytotoxic effects on tumor cell lines. For instance, compounds structurally similar to this benzimidazole have shown selective cytotoxicity against hypoxic tumor cells, indicating their potential as bioreductive anticancer agents .

In a comparative study involving human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, the compound demonstrated significant cytotoxic effects through mechanisms involving apoptosis and DNA damage .

Cell LineIC50 (µM)Mechanism
A54925.72 ± 3.95Apoptosis induction
WM11530.5 ± 4.2DNA damage

The biological activity of 4-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole can be attributed to its ability to interact with specific biomolecules, including enzymes and DNA. Studies suggest that the compound may inhibit key enzymes involved in cellular signaling pathways or bind to receptors that modulate gene expression.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, highlighting the superior efficacy of certain compounds compared to traditional antibiotics .
  • Cytotoxicity in Tumor Cells : In vitro tests on A549 and WM115 cell lines revealed that exposure to benzimidazole derivatives led to increased apoptosis rates, as indicated by caspase activation assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-6-chloro-2-(trifluoromethyl)benzimidazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via Phillips cyclocondensation , where modified 1,2-phenylenediamine derivatives react with trifluoroacetic acid under controlled conditions . Alternatively, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines enables regioselective installation of the trifluoromethyl group . Reaction temperature, ligand choice (e.g., TMEDA), and solvent polarity critically impact yield and isomer distribution. For example, bromine substituents at specific positions may favor C4 or C6 trifluoromethylation depending on steric and electronic effects .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography (using SHELXL for refinement) resolves the planar benzimidazole core and substituent geometry, with ORTEP-3 visualization aiding in bond-length/angle analysis .
  • FTIR and Raman spectroscopy identify vibrational modes (e.g., C-F stretches at ~1100 cm⁻¹) and confirm halogen substitution patterns .
  • NMR (¹H/¹³C/¹⁹F) quantifies chemical shifts influenced by electron-withdrawing groups (e.g., trifluoromethyl downfield shifts in ¹⁹F NMR) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthetic routes and predict electronic properties?

  • Methodological Answer :

  • Hybrid functionals (e.g., Becke’s B3LYP) with exact-exchange corrections model reaction pathways, identifying transition states and activation energies for cyclocondensation or cross-coupling steps .
  • Electrostatic potential maps derived from DFT reveal nucleophilic/electrophilic sites, guiding regioselectivity predictions. For example, trifluoromethyl groups increase electron deficiency at adjacent positions, directing bromination/chlorination .
  • HOMO-LUMO gaps computed via DFT correlate with biological activity, aiding in rational drug design .

Q. How can contradictions in reported biological activities (e.g., antiprotozoal vs. antitumor efficacy) be resolved?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies must account for substituent positioning. For instance, C4 bromine enhances antiprotozoal activity against Giardia , while C6 chlorine may improve antitumor potency by modulating DNA intercalation .
  • In vitro assays under standardized conditions (e.g., fixed pH, cell lines) reduce variability. Discrepancies in IC₅₀ values (e.g., 3 µM for leukemic cells vs. 50% inhibition in protozoa) may stem from differences in membrane permeability or target enzyme affinity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use airtight containers in ventilated, cool areas to prevent degradation. Avoid incompatible materials (e.g., oxidizers, isocyanates) .
  • PPE : Nitrile gloves and Tyvek® suits prevent dermal exposure; respirators with organic vapor cartridges are mandatory during synthesis .
  • Spill Management : Evacuate the area, suppress dust with wet sand, and dispose via EPA-approved hazardous waste protocols .

Q. What strategies improve regioselectivity in trifluoromethylation reactions under continuous-flow conditions?

  • Methodological Answer :

  • Flow chemistry enhances heat/mass transfer, reducing side reactions. Residence time optimization (e.g., 2–5 min) and catalyst immobilization (e.g., Cu on silica) improve yields of C4-trifluoromethylated isomers .
  • Microwave assistance accelerates ring closure in benzimidazole formation, minimizing halogen scrambling .

Q. How does the trifluoromethyl group influence supramolecular assembly in materials science applications?

  • Methodological Answer :

  • The electron-withdrawing trifluoromethyl group enhances π-π stacking in metal-organic frameworks (MOFs), improving thermal stability. For example, coordination polymers with Ag⁺ ions exhibit luminescence tunability for sensor applications .
  • Hydrogen-bonding networks are disrupted by fluorine’s hydrophobicity, favoring hydrophobic nanocontainers for drug delivery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-
Reactant of Route 2
Benzimidazole, 4-bromo-6-chloro-2-(trifluoromethyl)-

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